molecular formula C18H20ClNO3S B2426145 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2034348-15-5

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2426145
CAS No.: 2034348-15-5
M. Wt: 365.87
InChI Key: GRLWBBQWVYXFOD-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic organic compound It features a thiophene ring substituted with an acetyl group, an ethyl chain, and a chlorophenoxy group attached to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting with a thiophene derivative, an acetyl group can be introduced via Friedel-Crafts acylation.

    Attachment of the ethyl chain: The thiophene derivative can be further reacted with an ethylating agent under suitable conditions.

    Formation of the chlorophenoxy group: The chlorophenoxy moiety can be synthesized separately and then coupled with the intermediate product.

    Formation of the final product: The final step involves the reaction of the intermediate with a methylpropanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-methylphenoxy)-2-methylpropanamide
  • N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-fluorophenoxy)-2-methylpropanamide

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide may exhibit unique properties due to the presence of the chlorophenoxy group, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-12(21)16-9-8-15(24-16)10-11-20-17(22)18(2,3)23-14-6-4-13(19)5-7-14/h4-9H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWBBQWVYXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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